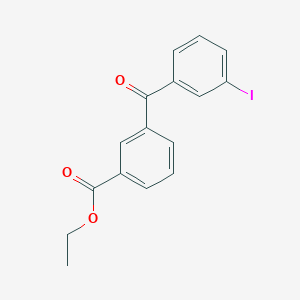

3-Ethoxycarbonyl-3'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

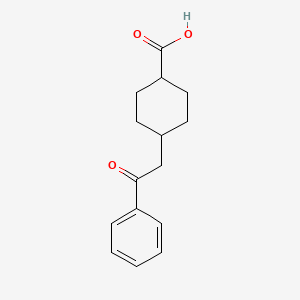

3-Ethoxycarbonyl-3’-iodobenzophenone is an organic compound with the formula C16H13IO3 . It is also known as ethyl 3- (3-iodobenzoyl)benzoate . It has a molecular weight of 380.18 and appears as a yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-3’-iodobenzophenone is represented by the formula C16H13IO3 . The InChI code for this compound is 1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

3-Ethoxycarbonyl-3’-iodobenzophenone has a molecular weight of 380.18 . It is a yellow solid . The density of this compound is 1.557g/cm3 . It has a boiling point of 465.4ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Derivatives : 3-Ethoxycarbonyl-3'-iodobenzophenone is utilized in the synthesis of various derivatives. For instance, its role in the formation of 7-oxotetrahydrobenzo[b]thiophenes and subsequent transformations has been explored (Kharizomenova et al., 1984). This demonstrates its utility in creating complex molecular structures.

Chemical Reactivity : The compound's reactivity has been studied in the context of carboxylation reactions. It's been found effective in reactions with phenol and naphthols, contributing to the synthesis of hydroxybenzoic and hydroxynaphthoic acids (Suerbaev et al., 2015). This highlights its potential in pharmaceutical and chemical industries.

Applications in Pharmacology and Biology

- Antitubulin Agents : Studies have identified derivatives of 3-Ethoxycarbonyl-3'-iodobenzophenone as potential antiproliferative agents, particularly in cancer research. For example, certain derivatives have shown significant inhibition of tubulin polymerization and cancer cell growth, pointing towards its therapeutic potential (Romagnoli et al., 2020).

Material Science and Environmental Applications

Carbon Nanofiber Grafting : The compound has been utilized in the grafting of vapor-grown carbon nanofibers, an important process in material science. This application is significant for developing advanced materials with enhanced properties (Baek et al., 2004).

Environmental Degradation Studies : It's involved in studies exploring the environmental degradation of certain compounds. For example, research on the metabolism of benzophenone derivatives has implications for understanding environmental impacts and degradation pathways (Watanabe et al., 2015).

Propriétés

IUPAC Name |

ethyl 3-(3-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMGWSYCFOZKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641529 |

Source

|

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycarbonyl-3'-iodobenzophenone | |

CAS RN |

890098-41-6 |

Source

|

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)